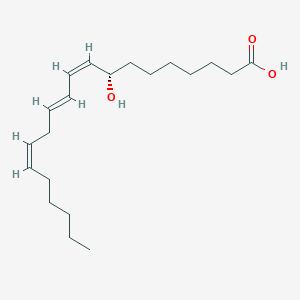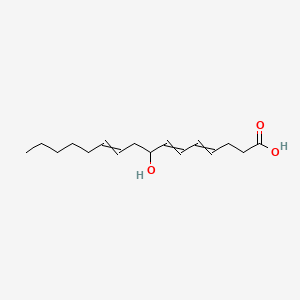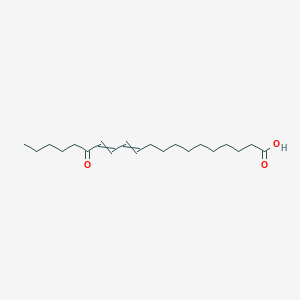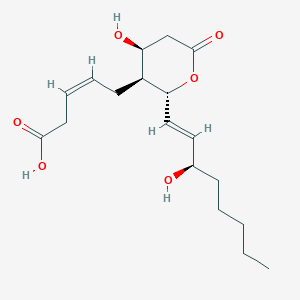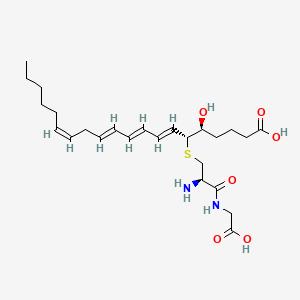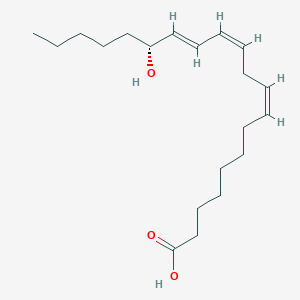
11-Hydroxyicosa-12,14-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Hydroxyicosa-12,14-dienoic acid is a type of icosanoid, which are signaling molecules derived from polyunsaturated fatty acids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-Hydroxyicosa-12,14-dienoic acid typically involves the oxidation of polyunsaturated fatty acids. One common method is the enzymatic oxidation of arachidonic acid, which produces a variety of icosanoids, including this compound . The reaction conditions often include the use of specific enzymes such as lipoxygenases, which facilitate the addition of oxygen to the fatty acid substrate.
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic processes, where the substrate (arachidonic acid) is exposed to enzymes under controlled conditions to ensure high yield and purity. The process may also include steps for purification and isolation of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
11-Hydroxyicosa-12,14-dienoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex icosanoids.
Reduction: Reduction reactions can convert the hydroxy group to other functional groups.
Substitution: The hydroxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Enzymes like lipoxygenases.
Reducing Agents: Hydrogen gas in the presence of a catalyst.
Substitution Reagents: Various organic reagents depending on the desired substitution.
Major Products
The major products formed from these reactions include other icosanoids and derivatives with different biological activities .
Applications De Recherche Scientifique
11-Hydroxyicosa-12,14-dienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of icosanoids.
Biology: Investigated for its role in cell signaling and inflammation.
Medicine: Potential therapeutic applications in treating inflammatory diseases.
Mécanisme D'action
The mechanism of action of 11-Hydroxyicosa-12,14-dienoic acid involves its interaction with specific molecular targets and pathways. It acts as a signaling molecule, binding to receptors on cell surfaces and initiating a cascade of biochemical reactions. These pathways often involve the regulation of inflammation and other cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 11-Hydroxyicosa-8,10-dienoic acid
- 11-Hydroxyicosa-5,7-dienoic acid
- 11-Hydroxyicosa-9,11-dienoic acid
Uniqueness
11-Hydroxyicosa-12,14-dienoic acid is unique due to its specific structure, which allows it to interact with particular receptors and enzymes, leading to distinct biological effects. Its specific double bond positions and hydroxy group placement make it different from other similar compounds .
Propriétés
IUPAC Name |
11-hydroxyicosa-12,14-dienoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h7,10,13,16,19,21H,2-6,8-9,11-12,14-15,17-18H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMIRVFIVOGVIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC(CCCCCCCCCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
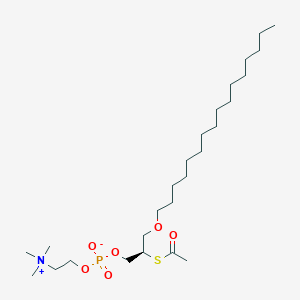

![[2-(11-Carboxy-9-oxoundec-10-enoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B10767659.png)
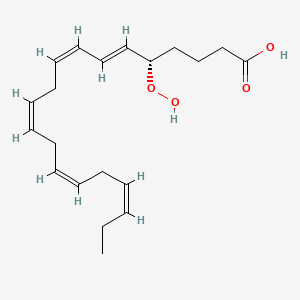

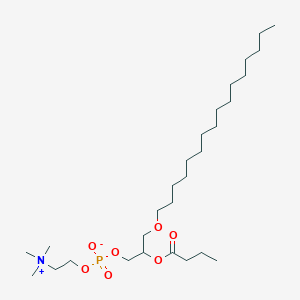
![(6aS)-5-hydroxy-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B10767683.png)
![9-[2-[(4-Amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-oxoicosa-6,11,14-trienoic acid](/img/structure/B10767686.png)
